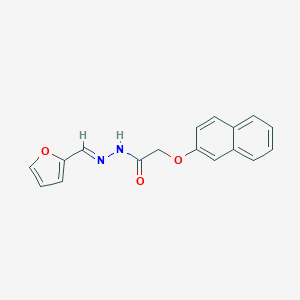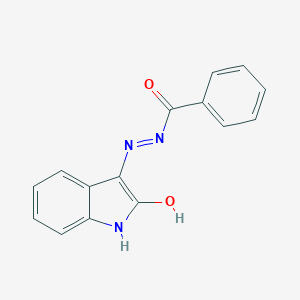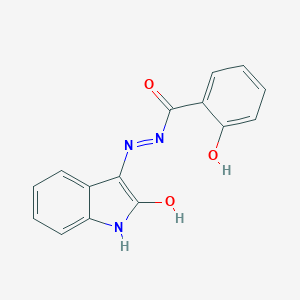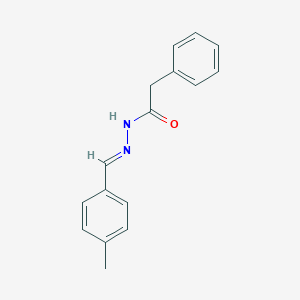![molecular formula C17H17ClN2O2 B352180 {1-[3-(4-氯苯氧基)丙基]-1H-苯并咪唑-2-基}甲醇 CAS No. 615279-83-9](/img/structure/B352180.png)
{1-[3-(4-氯苯氧基)丙基]-1H-苯并咪唑-2-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a chemical compound with the molecular formula C17H17ClN2O2 It is characterized by the presence of a benzimidazole core structure, which is a fused benzene and imidazole ring system, and a chlorophenoxypropyl side chain
科学研究应用
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with 4-chlorophenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenoxy ring is susceptible to nucleophilic substitution by strong nucleophiles.
Ether cleavage: The ether linkage between the chlorophenoxy group and the propyl chain can be cleaved under acidic or basic conditions.
Aromatic electrophilic substitution: The chlorinated benzene ring can undergo electrophilic aromatic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Ether cleavage: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Aromatic electrophilic substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazole derivatives.
Ether cleavage: Formation of phenol and the corresponding alkyl halide.
Aromatic electrophilic substitution: Formation of brominated or nitrated benzimidazole derivatives.
作用机制
The mechanism of action of {1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 1-[3-(4-chlorophenoxy)propyl]-1H-imidazole
- 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Uniqueness
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is unique due to its specific combination of a benzimidazole core and a chlorophenoxypropyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
属性
IUPAC Name |
[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-13-6-8-14(9-7-13)22-11-3-10-20-16-5-2-1-4-15(16)19-17(20)12-21/h1-2,4-9,21H,3,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYOJGKPRPFQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)





![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)

